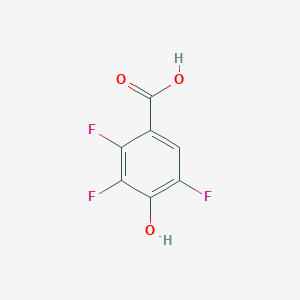

2,3,5-Trifluoro-4-hydroxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trifluoro-4-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O3/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTSVSIMQRELDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)O)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 2,3,5-Trifluoro-4-hydroxybenzoic Acid

This guide provides an in-depth technical profile of 2,3,5-Trifluoro-4-hydroxybenzoic acid , a specialized fluorinated intermediate used in the synthesis of pharmaceutical active ingredients (APIs), particularly quinolone antibiotics and enzyme inhibitors.

Chemical Identity & Structural Architecture[1][2]

This compound is a polyfluorinated aromatic acid characterized by a benzoic acid core substituted with three fluorine atoms and a hydroxyl group. Its specific substitution pattern—fluorines at positions 2, 3, and 5, and a hydroxyl group at position 4—imparts unique electronic properties, making it a critical "scaffold" for medicinal chemistry. The electron-withdrawing nature of the fluorine atoms significantly alters the acidity and lipophilicity compared to non-fluorinated analogues.

| Parameter | Details |

| CAS Number | 156839-10-0 |

| IUPAC Name | This compound |

| Synonyms | 4-Hydroxy-2,3,5-trifluorobenzoic acid; 4-Carboxy-2,3,6-trifluorophenol |

| Molecular Formula | |

| Molecular Weight | 192.09 g/mol |

| SMILES | OC1=C(F)C(F)=C(C(=O)O)C=C1F |

| InChI Key | FKTSVSIMQRELDT-UHFFFAOYSA-N |

Physicochemical Properties[1][2][3][4][5][6]

The following data aggregates experimental values and high-confidence structure-activity relationship (SAR) predictions.

Fundamental Constants

| Property | Value / Range | Context |

| Physical State | Solid (Crystalline Powder) | White to off-white appearance.[1] |

| Melting Point | 159 – 161 °C | Experimental value [1]. |

| Boiling Point | >300 °C (Predicted) | Decomposes prior to boiling at atm pressure. |

| Density | ~1.7 g/cm³ (Predicted) | High density due to trifluorination. |

Acidity (pKa) & Ionization

The compound possesses two ionizable protons: the carboxylic acid (

-

(Carboxyl): 3.2 – 3.6 (Estimated)

-

Mechanism:[2] The ortho-fluorine at position 2 exerts a strong inductive electron-withdrawing effect (-I), stabilizing the carboxylate anion and increasing acidity relative to benzoic acid (pKa 4.2). This is slightly mitigated by the resonance donation (+R) of the para-hydroxyl group.

-

-

(Phenol): 6.0 – 6.5 (Estimated)

-

Mechanism:[2] The fluorine atoms at positions 3 and 5 (ortho to the hydroxyl) withdraw electron density, significantly increasing the acidity of the phenol compared to unsubstituted phenol (pKa 10). It is less acidic than 2,3,5,6-tetrafluorophenol (pKa 5.7) [2].

-

Solubility Profile

-

Water: Low solubility in acidic media (< 1 mg/mL). High solubility in alkaline buffers (pH > 7) due to dianion formation.

-

Organic Solvents: Soluble in polar aprotic solvents (DMSO, DMF) and polar protic solvents (Methanol, Ethanol). Moderate solubility in Ethyl Acetate.

Spectral Characterization

Accurate identification relies on specific NMR and MS signatures.

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz, DMSO-

-

~7.3 – 7.8 ppm (1H, ddd): The single aromatic proton at position 6 (

-

~10.0 – 11.0 ppm (1H, br s): Phenolic

-

~12.0 – 13.5 ppm (1H, br s): Carboxylic

-

~7.3 – 7.8 ppm (1H, ddd): The single aromatic proton at position 6 (

-

NMR:

-

Three distinct signals in the range of -120 to -160 ppm , corresponding to the inequivalent fluorines at C2, C3, and C5.

-

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode (

). -

Primary Ion:

at m/z 191.0 . -

Fragmentation: Loss of

(M-44) is a common fragmentation pathway for benzoic acids.

Synthesis & Manufacturing Protocol

The primary synthetic route involves the Nucleophilic Aromatic Substitution (

Reaction Scheme

The reaction proceeds via the selective displacement of the fluorine atom at the 4-position by a hydroxide ion.

Figure 1: Synthetic pathway via selective hydrolysis of tetrafluorobenzoic acid.

Detailed Methodology

-

Reagent Prep: Dissolve 2,3,4,5-tetrafluorobenzoic acid (1.0 eq) in water.

-

Basification: Add Sodium Hydroxide (4.0 – 5.0 eq) to the suspension. The excess base is required to neutralize the carboxylic acid, deprotonate the phenol (product), and act as the nucleophile.

-

Reaction: Heat the mixture to 100 °C (Reflux) for 12 – 15 hours . Monitor conversion via HPLC or GC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add Calcium Chloride (optional fluoride scavenger) if fluoride removal is critical for equipment safety.

-

Acidify carefully with 30% HCl to pH ~1. The product will precipitate.

-

-

Isolation: Extract with Methyl tert-butyl ether (MTBE) or Ethyl Acetate. Dry the organic layer over

, filter, and concentrate. -

Purification: Recrystallize from water or an ethyl acetate/heptane mixture to yield the target compound (Yield ~70-80%).

Handling, Safety & Stability

GHS Classification: Warning[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.

Storage Protocol:

-

Hygroscopic Nature: Store in a tightly sealed container; the compound may absorb moisture.

-

Temperature: Ambient (15-25 °C).

-

Incompatibility: Strong oxidizing agents and strong bases.

Applications in Drug Development

This compound serves as a versatile building block:

-

Quinolone Antibiotics: Used as a scaffold to introduce the trifluorophenyl moiety, enhancing lipophilicity and cell permeability of antibacterial agents [4].

-

Enzyme Inhibitors: Acts as a precursor for inhibitors of HSD17B13 (17-beta-hydroxysteroid dehydrogenase 13), a target for non-alcoholic fatty liver disease (NAFLD) treatment [5].

-

Bioimaging Probes: Derivatives are used to synthesize quenched activity-based probes (qABPs) for imaging cysteine cathepsin activity [2].

References

-

Sigma-Aldrich. Product Specification: 4-Hydroxy-2,3,5-trifluorobenzoic acid (CAS 156839-10-0).Link

-

Verdoes, M., et al. (2013).[4] "An improved quenched fluorescent probe for imaging of cysteine cathepsin activity."[4] Journal of the American Chemical Society, 135(39), 14726–14730.[4] Link

-

Lantzsch, R., et al. (1995). "Process for the preparation of 4-hydroxy-2,3,5-trifluorobenzoic acid." U.S. Patent 5,446,198. Link

-

Zhang, J., et al. (2020). "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research, 44(11). Link

-

Vertex Pharmaceuticals. (2024).[5] "HSD17B13 Inhibitors and/or Degraders." U.S. Patent Application 20240238425. Link

Sources

- 1. 2,3,5,6-Tetrafluoro-4-hydroxy-benzoic acid CAS#: 652-34-6 [m.chemicalbook.com]

- 2. WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof - Google Patents [patents.google.com]

- 3. Tetrafluoro-4-hydroxybenzoic acid | C7H2F4O3 | CID 98835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. 2,4,5-Trifluorobenzoic acid(446-17-3) 1H NMR spectrum [chemicalbook.com]

2,3,5-Trifluoro-4-hydroxybenzoic acid CAS number and structure

An In-Depth Technical Guide to 2,3,5-Trifluoro-4-hydroxybenzoic Acid

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 156839-10-0), a key fluorinated building block for advanced chemical synthesis. The document details its physicochemical properties, a validated synthesis protocol, and its applications, particularly for professionals in research, and drug development. Emphasis is placed on the rationale behind its synthetic pathway and its utility as a versatile intermediate. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction

This compound is a specialized aromatic organic compound. As a trifluorinated derivative of 4-hydroxybenzoic acid, it belongs to a class of molecules that are of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. These alterations often include increased metabolic stability, enhanced binding affinity to protein targets, and modified acidity, which are highly desirable attributes in the design of novel pharmaceuticals and advanced materials.

This guide serves as a technical resource for scientists and researchers, offering detailed information on the synthesis, properties, and potential applications of this versatile chemical intermediate.

Physicochemical Properties and Data

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Source(s) |

| CAS Number | 156839-10-0 | [1] |

| Molecular Formula | C₇H₃F₃O₃ | [1] |

| Molecular Weight | 192.09 g/mol | [1] |

| Synonyms | 4-Hydroxy-2,3,5-trifluorobenzoic acid, 4-Carboxy-2,3,6-trifluorophenol | [2] |

| Appearance | Solid | |

| Boiling Point | 159-161 °C | |

| SMILES | O=C(O)C1=CC(F)=C(O)C(F)=C1F | [1] |

| InChI | 1S/C7H3F3O3/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1,11H,(H,12,13) | |

| InChIKey | FKTSVSIMQRELDT-UHFFFAOYSA-N |

Synthesis Protocol

The preparation of this compound can be achieved through the nucleophilic aromatic substitution of a fluorine atom on a more heavily fluorinated precursor. A robust method involves the selective hydrolysis of 2,3,4,5-tetrafluorobenzoic acid.[3]

Principle of the Reaction

This synthesis leverages the electron-withdrawing nature of the fluorine atoms and the carboxylate group, which activate the aromatic ring for nucleophilic attack. The fluorine atom at the C4 position (para to the carboxyl group) is the most susceptible to substitution by a hydroxyl group. The reaction is typically carried out in an aqueous basic solution at an elevated temperature. The use of a strong base, such as sodium hydroxide, provides the hydroxide nucleophile and also deprotonates the carboxylic acid, forming a water-soluble salt.

Detailed Experimental Protocol

The following protocol is adapted from a patented synthesis method.[3]

-

Reaction Setup: In a suitable reaction vessel, dissolve 2,3,4,5-tetrafluorobenzoic acid (1.0 eq) and sodium hydroxide (4.0 eq) in water.

-

Heating: Heat the resulting solution to 100°C.

-

Reaction Monitoring: Stir the mixture at this temperature for 12-15 hours. The reaction progress can be monitored by techniques such as gas chromatography (GC) to confirm the consumption of the starting material.

-

Work-up (Fluoride Scavenging): After the reaction is complete, add a fluoride scavenger such as calcium chloride (CaCl₂). This step is crucial in industrial settings to precipitate the fluoride ions generated during the reaction, simplifying waste management and reducing corrosion.

-

Acidification: Adjust the pH of the mixture to 1 using 30% hydrochloric acid (HCl). This protonates the carboxylate and phenoxide groups to yield the free this compound, which will precipitate out of the aqueous solution.

-

Isolation: The product can be isolated by continuous extraction with an organic solvent like methyl tert-butyl ether (MTBE), followed by solvent removal under reduced pressure.

-

Purification: The crude product can be further purified by recrystallization to yield the final high-purity compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

While direct biological activity data for this compound is not extensively published, its structural motifs are highly relevant in medicinal chemistry. Its utility primarily lies in its role as a versatile building block for more complex molecules.

The applications of the closely related compound, 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid, provide strong indications of the potential uses for its trifluoro analog. These areas include:

-

Pharmaceutical Intermediates: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs).[4][5] The fluorinated phenyl ring is a common feature in modern drugs, contributing to improved metabolic stability and binding affinity.

-

Enzyme Inhibitors: Hydroxybenzoic acid derivatives are used to prepare inhibitors of key cellular enzymes. For instance, related compounds have been used to synthesize inhibitors of protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), enzymes that are targets in cancer therapy.[6]

-

Bioimaging Probes: The unique electronic properties of the fluorinated ring make it a candidate for incorporation into quenched activity-based probes (qABPs). These probes are designed to become fluorescent only after interacting with a specific biological target, such as an enzyme, enabling real-time imaging of biological activity within living cells.[6]

Safety and Handling

This compound is an irritant and requires careful handling in a laboratory environment. The following information is derived from available Safety Data Sheets (SDS).[2][7]

-

GHS Classification:

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[2] Ensure that emergency eye wash stations and safety showers are readily accessible.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[2]

-

Handling: Avoid breathing dust, mist, or spray.[2] Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2]

-

Storage: Store in a dry, well-ventilated place. Keep the container tightly sealed.

-

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]

-

Skin Contact: Wash the affected area with plenty of soap and water.[2]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[2]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical advice.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in the synthesis of high-value molecules. Its fluorinated structure imparts unique properties that are sought after in the fields of drug discovery and materials science. The synthetic route from readily available precursors is well-established, allowing for its reliable production. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its irritant properties. As research into fluorinated compounds continues to expand, the utility and applications of this compound are poised to grow.

References

- MilliporeSigma. (n.d.). 4-Hydroxy-2,3,5-trifluorobenzoic acid | 156839-10-0.

- Chem-Impex. (n.d.). 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid.

- BLD Pharm. (n.d.). 156839-10-0|this compound.

- Lohmann, D., & Rupp, M. (1995). U.S. Patent No. 5,446,198A. Washington, DC: U.S.

- Arborpharm. (n.d.). Cas No. 652-34-6 2,3,5,6-Tetrafluoro-4-hydroxy-benzoic acid.

- Ossila. (n.d.). 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid.

- SynQuest Laboratories, Inc. (n.d.). 4-Hydroxy-2,3,5-trifluorobenzoic acid Safety Data Sheet.

- Fisher Scientific. (2011, May 05). Safety Data Sheet.

Sources

- 1. 156839-10-0|this compound|BLD Pharm [bldpharm.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. US5446198A - 4-hydroxy-2,3,5-trifluorobenzoic acid and a process for its preparation - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. ossila.com [ossila.com]

- 7. fishersci.com [fishersci.com]

Predicted pKa and acidity of 2,3,5-Trifluoro-4-hydroxybenzoic acid

An In-Depth Technical Guide to the Acidity and Predicted pKa of 2,3,5-Trifluoro-4-hydroxybenzoic Acid

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter in drug discovery and development, governing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comprehensive technical analysis of the acidity of this compound, a substituted aromatic compound of interest in medicinal chemistry. We will explore the theoretical underpinnings of its acidity, driven by the complex interplay of inductive and resonance effects from its substituents. Furthermore, this document outlines both computational prediction methodologies and established experimental protocols for pKa determination, offering researchers a robust framework for characterizing this and similar molecules.

The Theoretical Framework of Acidity and Substituent Effects

The acidity of a molecule is quantified by its acid dissociation constant (Ka), or more conveniently, its logarithmic form, pKa (-logKa). A lower pKa value signifies a stronger acid, indicating a greater propensity to donate a proton (H+) in an aqueous solution. For a substituted benzoic acid, the stability of the resulting carboxylate anion is the primary determinant of acidity.[1][2][3] Electron-withdrawing groups (EWGs) stabilize this negative charge, increasing acidity (lowering pKa), while electron-donating groups (EDGs) have the opposite effect.[2][3][4]

The overall influence of a substituent is a combination of two major electronic effects:

-

The Inductive Effect (-I/+I): This is a distance-dependent effect transmitted through sigma (σ) bonds, arising from differences in electronegativity between atoms.[3] Halogens, like fluorine, are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring and the carboxylic acid group.[3]

-

The Resonance Effect (+R/-R): This effect involves the delocalization of pi (π) electrons across the aromatic system. Substituents with lone pairs, such as the hydroxyl (-OH) group, can donate electron density to the ring via resonance (+R effect).

In the case of this compound, these effects are in competition, and their net impact on the molecule's two ionizable protons—the carboxylic acid proton and the phenolic proton—must be considered.

Dissociation Equilibria

This compound has two primary dissociation steps, corresponding to the carboxylic acid and the phenolic hydroxyl group. The first dissociation, and the one associated with the lower pKa, will be from the more acidic carboxylic acid group.

Caption: Dissociation equilibrium of the carboxylic acid group.

Analysis of Substituent Effects in this compound

Fluorine Substituents (Positions 2, 3, 5): The three fluorine atoms are powerful electron-withdrawing groups due to their high electronegativity (-I effect).[3] This effect significantly withdraws electron density from the benzene ring, which in turn pulls density from the carboxylate group. This delocalization and stabilization of the negative charge on the conjugate base make the carboxylic acid much stronger (lower pKa) than unsubstituted benzoic acid.[2][3] The fluorine at the ortho position (position 2) is particularly influential due to the "ortho-effect," a combination of steric and electronic factors that almost always increases the acidity of a benzoic acid derivative.[2]

Hydroxyl Substituent (Position 4): The hydroxyl group has a dual nature. It is electron-withdrawing by induction (-I) but electron-donating by resonance (+R) due to its lone pairs. In the para position, the +R effect typically dominates, which would destabilize the carboxylate anion and decrease acidity. However, in a heavily fluorinated ring, the strong inductive pull of the fluorine atoms diminishes the electron-donating capacity of the hydroxyl group.

Net Effect on Acidity: The combined, potent -I effect of the three fluorine atoms is expected to overwhelm the +R effect of the para-hydroxyl group. Therefore, this compound is predicted to be a significantly stronger acid than both benzoic acid (pKa ≈ 4.20) and 4-hydroxybenzoic acid (pKa ≈ 4.48).[5][6][7]

Computational Prediction of pKa

Due to the complexity of substituent interactions, in silico methods are invaluable for predicting pKa values, guiding experimental design and prioritization of compounds in drug discovery.[8] These methods range from empirical, database-driven approaches to more computationally intensive quantum mechanics calculations.

-

Machine Learning & Empirical Methods: Software like Schrödinger's Epik and Molecular Discovery's MoKa utilize large datasets of known pKa values to train models.[8][9][10] These programs analyze the input structure, identify ionizable centers, and predict pKa values based on topological and electronic descriptors. Epik, for instance, employs graph convolutional neural networks trained on tens of thousands of compounds to achieve high accuracy, often with a median absolute error of around 0.42 log units.[10]

-

Quantum Mechanics (QM) Methods: Approaches based on Density Functional Theory (DFT) calculate the free energy change (ΔG) of the deprotonation reaction in a simulated solvent environment.[11][12] The pKa is then derived from this free energy value. These physics-based methods can capture subtle electronic effects like intramolecular hydrogen bonding and conformational changes.[13][14]

Predicted pKa Values and Comparison with Analogs

While a precise, experimentally verified pKa for this compound is not readily found in the searched literature, we can establish a strong prediction by comparing it to related compounds. The pKa of the carboxylic acid is of primary interest.

| Compound | Substituents | Experimental pKa (Carboxylic Acid) | Predicted pKa (Carboxylic Acid) | Reference |

| Benzoic Acid | None | 4.20 | - | [5][6] |

| 4-Hydroxybenzoic Acid | 4-OH | 4.48 | - | [7] |

| 2-Fluorobenzoic Acid | 2-F | 3.46 | - | [15] |

| 3-Fluorobenzoic Acid | 3-F | 3.86 | - | [15] |

| 4-Fluorobenzoic Acid | 4-F | 4.14 | - | [15] |

| 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid | 2,3,5,6-F; 4-OH | 5.3 (Phenol), Acid pKa not specified | 2.03 | [16][17] |

| This compound | 2,3,5-F; 4-OH | Not Found | ~2.5 - 3.0 | Expert Estimation |

Analysis: The presence of multiple fluorine atoms drastically increases acidity. The predicted pKa of 2.03 for the tetrafluoro analog highlights this powerful electron-withdrawing effect.[16] Removing one fluorine atom (at position 6) to yield the target compound, this compound, will slightly reduce the overall inductive pull. Therefore, its carboxylic acid pKa is expected to be slightly higher (less acidic) than that of the tetrafluoro analog but still significantly lower than that of benzoic acid or monofluorinated derivatives. An estimated pKa in the range of 2.5 to 3.0 is a scientifically sound prediction. The phenolic proton's pKa would be significantly higher, likely in the range of 5-7, but still more acidic than a typical phenol (pKa ≈ 10) due to the fluorine substituents.

Experimental Determination of pKa

To validate predicted values and obtain precise data, experimental determination is essential. Potentiometric titration and UV-Vis spectrophotometry are two robust and widely used methods.[18]

Protocol 1: Potentiometric Titration

This high-precision technique involves monitoring the pH of a solution of the analyte as a titrant (a strong base like NaOH) is added incrementally.[18][19] The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[19]

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.[18]

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in a suitable solvent system. Due to the potential for low aqueous solubility, a co-solvent like methanol or ethanol may be required.[18][20] The final concentration should be around 1-10 mM.[19]

-

-

Instrument Calibration: Calibrate a pH meter and electrode using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).[19]

-

Titration Procedure:

-

Place the beaker containing the analyte solution on a magnetic stirrer and immerse the calibrated pH electrode.

-

Begin adding the standardized NaOH solution from a burette in small, precise increments (e.g., 0.1 or 0.2 mL).

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Reduce the increment size significantly as you approach the equivalence point, which is characterized by a rapid change in pH.[20]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the exact equivalence point by finding the inflection point of the curve, often by calculating the first or second derivative (ΔpH/ΔV or Δ²pH/ΔV²).[21]

-

The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is exactly half of the volume required to reach the equivalence point).[19]

-

Protocol 2: UV-Vis Spectrophotometry

This method is advantageous for compounds with low solubility or when only small amounts of sample are available.[18] It requires the compound to have a UV-active chromophore near the ionization site, causing the UV-Vis spectrum to change with pH.[22]

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a series of buffer solutions with precisely known pH values, spanning a range of at least 2 pH units above and below the estimated pKa.

-

Prepare a concentrated stock solution of the analyte in a suitable solvent (e.g., DMSO or methanol).[22]

-

-

Spectral Acquisition:

-

Add a small, constant aliquot of the analyte stock solution to each buffer solution to create a series of samples with identical total analyte concentration but varying pH.

-

Record the full UV-Vis spectrum (e.g., 220-500 nm) for each sample, including spectra for highly acidic (fully protonated) and highly basic (fully deprotonated) conditions.[23]

-

-

Data Analysis:

-

Identify one or more wavelengths where the absorbance changes significantly upon ionization.[22]

-

Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions. This will generate a sigmoidal curve.[24]

-

The inflection point of this sigmoidal curve corresponds to the pKa of the ionizable group.[23][24] This can be determined graphically or by fitting the data to the appropriate equation.[25]

-

Conclusion

The acidity of this compound is dominated by the strong inductive electron-withdrawing effects of its three fluorine substituents. This leads to a significant stabilization of its carboxylate conjugate base. Based on theoretical principles and comparison with fluorinated analogs, the pKa of its carboxylic acid group is confidently predicted to be in the range of 2.5 to 3.0, marking it as a considerably strong organic acid. The phenolic proton, while also acidified, will have a substantially higher pKa. For researchers and drug development professionals, this low pKa indicates that the molecule will exist predominantly in its ionized, carboxylate form at physiological pH (≈7.4). Precise determination of this value can be achieved through established and reliable experimental methods such as potentiometric titration or UV-Vis spectrophotometry, providing critical data for ADME modeling and formulation development.

References

- How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.).

- The final UV-Vis method for the pKa determination. (n.d.). ResearchGate.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.

- Blanc, S., et al. (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters.

- MoKa - pKa modelling. (n.d.). Molecular Discovery.

- pKa of a dye: UV-VIS Spectroscopy. (n.d.). Tripod.

- Epik. (n.d.). Schrödinger.

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.

- Epik: pKa and Protonation State Prediction through Machine Learning. (n.d.). ChemRxiv.

- Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? (2017). Quora.

- Macro-pKa. (n.d.). Schrödinger.

- 20.4: Substituent Effects on Acidity. (2024). Chemistry LibreTexts.

- Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. (n.d.). Pharmaguideline.

- 20.4 Substituent Effects on Acidity. (n.d.). NC State University Libraries.

- Balogh, G. T., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling.

- The pKa values of a few ortho-, meta-, and para-substituted benzo... (n.d.). Pearson.

- 2,3,5,6-Tetrafluoro-4-hydroxy-benzoic acid. (n.d.). ChemicalBook.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.

- Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024). PMC.

- Development of Methods for the Determination of pKa Values. (n.d.). PMC.

- Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum. (2025). Journal of Chemical, Biological and Physical Sciences.

- An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. (2018). Frontiers in Chemistry.

- pKa prediction in non‐aqueous solvents. (2024). DSpace@MIT.

- 4-hydroxy-2,3,5-trifluorobenzoic acid and a process for its preparation. (n.d.). Google Patents.

- Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (2019). SciSpace.

- Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021). MDPI.

- 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid. (n.d.). Ossila.

- 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid. (n.d.). Chem-Impex.

- 2,3,5,6-Tetrafluoro-4-hydroxy-benzoic acid. (2026). ChemicalBook.

- p-hydroxy benzoic acid: Topics by Science.gov. (n.d.). Science.gov.

- Quantifying acidity in heterogeneous systems: biphasic pKa values. (n.d.).

- 4-Hydroxy-2,3,5-trifluorobenzoic acid. (n.d.). MilliporeSigma.

- Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. (2019).

- Determining the pKa of 2-hydroxybenzoic acid. (n.d.). Royal Society of Chemistry.

- Tetrafluoro-4-hydroxybenzoic acid. (n.d.). PubChem.

- This compound. (n.d.). Sigma-Aldrich.

- Automated determination of the pKa values of 4-hydroxybenzoic acid in cosolvent-water mixtures and related solvent effects using a modified HPLC system. (2006). Analytical and Bioanalytical Chemistry.

- Appendix C: Dissociation Constants and pKa Values for Acids at 25°C. (n.d.).

- Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino-substituted derivatives. (n.d.).

Sources

- 1. quora.com [quora.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 4. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 6. Appendix C: Dissociation Constants and pKa Values for Acids at 25°C [saylordotorg.github.io]

- 7. global.oup.com [global.oup.com]

- 8. MoKa - pKa modelling [moldiscovery.com]

- 9. schrodinger.com [schrodinger.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes [frontiersin.org]

- 13. schrodinger.com [schrodinger.com]

- 14. mdpi.com [mdpi.com]

- 15. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 16. 2,3,5,6-Tetrafluoro-4-hydroxy-benzoic acid CAS#: 652-34-6 [m.chemicalbook.com]

- 17. ossila.com [ossila.com]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. edu.rsc.org [edu.rsc.org]

- 21. scispace.com [scispace.com]

- 22. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ishigirl.tripod.com [ishigirl.tripod.com]

- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 25. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

Technical Procurement & Application Guide: 2,3,5-Trifluoro-4-hydroxybenzoic Acid

Executive Summary

2,3,5-Trifluoro-4-hydroxybenzoic acid (CAS 156839-10-0) is a specialized fluorinated intermediate primarily utilized in the pharmaceutical industry as a Critical Process Impurity Standard and a high-value building block for next-generation fluoroquinolones. Unlike its bulk precursor, 2,3,4,5-tetrafluorobenzoic acid, this compound is typically sourced in milligram-to-gram quantities for analytical method validation (HPLC/GC) and lead optimization in medicinal chemistry.

This guide details the commercial landscape, synthesis logic, and quality protocols required to procure and utilize this compound effectively.

Chemical Profile & Specifications

Precise identification is critical due to the prevalence of structural isomers (e.g., 2,4,5-trifluoro-3-hydroxybenzoic acid) in the market.

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 156839-10-0 |

| Synonyms | 4-Hydroxy-2,3,5-trifluorobenzoic acid; 4-Carboxy-2,3,6-trifluorophenol |

| Molecular Formula | C₇H₃F₃O₃ |

| Molecular Weight | 192.09 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity Grade | >97% (Synthesis Grade); >99% (Reference Standard Grade) |

| Solubility | Soluble in Methanol, DMSO, Ethyl Acetate; Sparingly soluble in water |

| pKa (Predicted) | ~2.5–3.0 (Acidic due to fluorine electron withdrawal) |

Supply Chain Landscape

The commercial availability of this compound is tiered based on application: Analytical Standards vs. Synthesis Building Blocks .

Tier 1: Global Catalog Suppliers (R&D Scale)

Best for: Immediate procurement of <10g quantities for screening or analytical references.

-

MilliporeSigma (Sigma-Aldrich): Lists the compound under CAS 156839-10-0. Primary source for analytical-grade material.

-

BLD Pharm: A reliable supplier for synthesis-grade material in gram-scale quantities. Often stocks inventory in regional hubs (USA/China) for faster delivery.

-

Apollo Scientific: UK-based supplier known for fluorinated aromatics; typically resells through larger distributors but can be engaged directly.

Tier 2: Impurity Reference Specialists

Best for: GMP-compliant analysis and method validation.

-

GVSK-Pharma: Explicitly lists this compound as a known impurity. They are a "go-to" for certified reference standards used in regulatory filings.

-

LGC Standards / TRC: While often custom, these suppliers specialize in synthesizing specific metabolite and degradation impurities for the pharmaceutical sector.

Tier 3: Custom Synthesis (Bulk/Kg Scale)

Best for: Pilot plant scale-up. There are no "off-the-shelf" bulk suppliers for this specific isomer. Procurement >100g requires a Custom Manufacturing Organization (CMO) engagement. The synthesis is straightforward (see Section 5), making it a low-risk custom project for fluorochemistry specialists (e.g., Fluorochem, specialized Chinese CROs).

Technical Deep Dive: Synthesis & Impurity Logic

The Causality of Formation

To understand the quality profile of this material, one must understand its origin. This compound is the primary hydrolysis product of 2,3,4,5-tetrafluorobenzoic acid.

In fluoroquinolone manufacturing, the tetrafluoro precursor is subjected to basic conditions. The fluorine atom at the 4-position is the most activated for Nucleophilic Aromatic Substitution (

Experimental Implication:

-

If buying as a Reagent: Expect trace amounts of the starting material (2,3,4,5-tetrafluorobenzoic acid) as the primary impurity.

-

If buying as a Standard: This compound is the marker used to detect over-hydrolysis in your reaction mixtures.

Synthesis Workflow Visualization

The following diagram illustrates the chemical pathway and the critical decision points in sourcing.

Figure 1: Synthesis pathway via selective nucleophilic aromatic substitution.

Procurement & Quality Protocol

Follow this self-validating protocol to ensure data integrity in your experiments.

Step 1: Define the Grade

-

For HPLC Method Development: Order "Reference Standard" grade. Ensure the Certificate of Analysis (CoA) reports Potency (mass balance) and Water Content (it is hygroscopic).

-

For Synthesis: Order "Reagent Grade" (>97%).

Step 2: Incoming Quality Control (IQC)

Upon receipt, validate the identity using 19F-NMR . This is the only definitive way to distinguish the 2,3,5-trifluoro isomer from the 2,4,5-trifluoro isomer.

-

Expected Signal: 3 distinct fluorine signals (unless symmetry exists, but the hydroxy group breaks symmetry).

-

HPLC Check: Run a gradient method to detect the tetrafluoro impurity (which will be more lipophilic/retain longer on C18 columns).

Step 3: Storage & Handling

-

Hygroscopicity: The phenolic hydroxyl group makes this compound prone to moisture uptake.

-

Storage: Store at +2°C to +8°C in a desiccator.

-

Safety: Irritant (H315, H319).[1] Handle in a fume hood.

Procurement Decision Matrix

Figure 2: Sourcing strategy based on quantity requirements.

References

-

MilliporeSigma (Sigma-Aldrich). Product Detail: 4-Hydroxy-2,3,5-trifluorobenzoic acid (CAS 156839-10-0). Retrieved from

-

GVSK Pharma. Impurity Standards Inventory: this compound.[2] Retrieved from

-

BLD Pharm. Product Catalog: this compound (156839-10-0).[2] Retrieved from

-

Google Patents. Process for preparing 4-hydroxy-2,3,5-trifluorobenzoic acid (US5446198A). Describes the hydrolysis of 2,3,4,5-tetrafluorobenzoic acid. Retrieved from

-

Ossila. 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid (Related Analog Context).[3] Retrieved from

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 2,3,5-Trifluoro-4-hydroxybenzoic Acid via Regioselective Alkaline Hydrolysis

Abstract

This application note details a robust, scalable protocol for the synthesis of 2,3,5-trifluoro-4-hydroxybenzoic acid from 2,3,4,5-tetrafluorobenzoic acid . This transformation is a critical step in the manufacturing of third-generation fluoroquinolone antibiotics (e.g., Levofloxacin, Ofloxacin). The method utilizes a regioselective nucleophilic aromatic substitution (

Scientific Background & Mechanism[1][2][3]

The Challenge of Regioselectivity

The starting material, 2,3,4,5-tetrafluorobenzoic acid, possesses four potential sites for nucleophilic attack. However, the synthesis requires exclusive substitution at the C4 position .

-

Electronic Activation: The carboxyl group (-COOH) is a strong electron-withdrawing group (EWG). Through resonance (-M) and induction (-I), it significantly depletes electron density at the ortho (C2) and para (C4) positions, activating them toward nucleophiles (

). -

The "Para" Preference: While both C2 and C4 are activated, the C4 position is electronically favored due to the additive inductive withdrawal from the flanking fluorine atoms at C3 and C5. Furthermore, nucleophilic attack at C2 is often sterically disfavored compared to C4.

-

Reaction Pathway: The reaction proceeds via an addition-elimination mechanism (

). The hydroxide ion attacks C4, forming a resonance-stabilized Meisenheimer complex (anionic intermediate), followed by the expulsion of the fluoride ion.

Mechanistic Pathway Visualization

Figure 1: Mechanistic pathway of the regioselective

Experimental Protocol

Materials & Reagents

| Reagent | CAS No.[1] | Grade | Role |

| 2,3,4,5-Tetrafluorobenzoic Acid | 1201-31-6 | >98% | Starting Material |

| Potassium Hydroxide (KOH) | 1310-58-3 | Flakes/Pellets | Nucleophile/Base |

| Water (Deionized) | 7732-18-5 | Type II | Solvent |

| Hydrochloric Acid (HCl) | 7647-01-0 | 37% | Acidification |

| Ethyl Acetate | 141-78-6 | ACS Reagent | Extraction (Optional) |

Critical Process Parameters (CPPs)

-

Base Equivalents: 3.5 to 4.5 eq. (Insufficient base leads to incomplete conversion; excess is wasteful but generally tolerated).

-

Temperature: 95°C – 105°C (Reflux).

-

Warning: Temperatures >140°C significantly increase the risk of decarboxylation.

-

-

Reaction Time: 6 – 12 hours (Dependent on scale and agitation).

Step-by-Step Methodology

Phase 1: Reaction

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

-

Solvent Charge: Add Deionized Water (10-12 volumes relative to SM) to the flask.

-

Base Addition: Add KOH (4.0 molar equivalents) . Stir until fully dissolved.

-

Note: The dissolution is exothermic. Allow the solution to cool to <50°C before adding the starting material to prevent uncontrolled initial reaction rates.

-

-

Substrate Addition: Slowly charge 2,3,4,5-Tetrafluorobenzoic Acid (1.0 eq) to the alkaline solution.

-

Observation: The solid will dissolve as the carboxylate salt forms.

-

-

Reflux: Heat the mixture to 100°C (Reflux) . Maintain agitation at 250-300 RPM.

-

Monitoring: Monitor reaction progress via HPLC (see Section 4) every 2 hours.

-

Endpoint: <1.0% area of starting material remaining.

-

Phase 2: Workup & Isolation

-

Cooling: Cool the reaction mixture to 20–25°C .

-

Acidification: Slowly add conc. HCl dropwise while monitoring pH.

-

Target: pH 1.0 – 2.0.

-

Caution: Vigorous evolution of heat.[2] Ensure cooling bath is available.

-

Observation: The product will precipitate as a white to off-white solid.

-

-

Filtration: Stir the slurry at 5°C for 1 hour to maximize yield, then filter the solid using a Buchner funnel.

-

Washing: Wash the filter cake with ice-cold water (2 x 2 volumes) to remove inorganic salts (KCl/KF).

-

Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Phase 3: Purification (If Required)

If HPLC purity is <98%, recrystallize from water/methanol (9:1) or extract the acidified aqueous layer with Ethyl Acetate, dry over

Process Control & Analytics

HPLC Method

To ensure product quality and reaction completion, the following HPLC method is recommended (adapted from standard fluoro-aromatic protocols).

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 80% B over 20 minutes.

-

Detection: UV at 272 nm.[3]

-

Retention Order:

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Troubleshooting & Safety

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete precipitation | Ensure pH is < 2.0; cool slurry to 5°C before filtration. |

| Impurity: Decarboxylation | Temperature too high | Ensure reaction temp does not exceed 105°C. |

| Impurity: Over-hydrolysis | Reaction time too long | Quench reaction immediately upon HPLC completion. |

| Colored Product | Oxidation of phenolate | Perform reaction under Nitrogen ( |

Safety Considerations

-

Fluoride Generation: The reaction releases Fluoride ions (

). While largely trapped as KF (soluble), waste streams must be treated according to local environmental regulations regarding fluoride discharge. -

Corrosives: KOH and HCl are corrosive. Wear appropriate PPE (gloves, goggles).

-

Acidification: The acidification step releases heat. Add acid slowly to prevent splashing.

References

-

US Patent 5,446,198A. 4-hydroxy-2,3,5-trifluorobenzoic acid and a process for its preparation. (1995).[4] Bayer AG.

- Key Insight: Establishes the core aqueous alkaline hydrolysis methodology and pH control for isol

-

US Patent 5,233,082A. Method of making 3-hydroxy-2,4,5-trifluorobenzoic acid. (1993). Warner-Lambert Co.

- Key Insight: Provides comparative data on isomer formation and hydrolysis conditions for polyfluorinated arom

-

Xu, L., et al. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.[8][3] American Laboratory.

- Key Insight: Although focused on the 2,4,5-isomer, this reference provides the validated HPLC conditions and mobile phase compositions applicable to trifluoro-benzoic acid deriv

-

Marriott, J. H., et al. (2000).[1] Synthesis of the farnesyl ether 2,3,5-trifluoro-6-hydroxy-4-[(E,E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yloxy]nitrobenzene... Journal of the Chemical Society, Perkin Transactions 1.

- Key Insight: Validates the reactivity patterns of polyfluorinated benzenes and the stability of the hydroxy-trifluoro moiety.

Sources

- 1. ossila.com [ossila.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. americanlaboratory.com [americanlaboratory.com]

- 4. US5446198A - 4-hydroxy-2,3,5-trifluorobenzoic acid and a process for its preparation - Google Patents [patents.google.com]

- 5. CN1201779A - Preparation of 2,3,4,5-tetrafluorobenzoic acid - Google Patents [patents.google.com]

- 6. asianpubs.org [asianpubs.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548 [data.epo.org]

Application Notes and Protocols: High-Purity Recrystallization of 2,3,5-Trifluoro-4-hydroxybenzoic Acid

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 2,3,5-Trifluoro-4-hydroxybenzoic acid via recrystallization. This document emphasizes a systematic approach to solvent selection and provides a detailed, field-proven protocol to achieve high purity of this critical fluorinated intermediate.

Introduction: The Importance of Purity for Fluorinated Intermediates

This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the purity of this intermediate is paramount to ensure the desired reaction outcomes, yields, and biological activity of the final product, as well as to meet stringent regulatory standards. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of removing various impurities and affording highly crystalline, pure material.[1][2]

The Foundational Principle: Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[3] The ideal solvent for recrystallization will exhibit high solubility for the target compound at an elevated temperature and low solubility at a lower temperature.[4] This temperature-dependent solubility allows for the dissolution of the impure solid in a minimum amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the solvent (mother liquor).[3]

Pre-Protocol: Systematic Solvent Screening

Rationale for Solvent Selection

Based on the structure of this compound (a polar aromatic carboxylic acid), a range of solvents with varying polarities should be screened. The principle of "like dissolves like" suggests that polar solvents are more likely to be effective.[5] However, the presence of the fluorinated ring also introduces non-polar character.

Table 1: Suggested Solvents for Screening

| Solvent Class | Specific Solvents to Test | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Capable of hydrogen bonding with the carboxylic acid and hydroxyl groups. Water is a common choice for polar organic acids.[6][7] |

| Polar Aprotic | Acetone, Ethyl Acetate | Can dissolve the compound through dipole-dipole interactions. |

| Non-Polar | Toluene, Xylenes, Heptane | Less likely to be primary solvents but may be useful as anti-solvents in a mixed-solvent system or for removing non-polar impurities. A patent for a similar compound suggests xylene. |

| Mixed Solvents | Ethanol/Water, Acetone/Water | A solvent pair can fine-tune the solubility characteristics, where the compound is soluble in the first solvent and insoluble in the second (anti-solvent).[1] |

Experimental Protocol for Solvent Screening

This small-scale procedure is designed to efficiently identify a suitable recrystallization solvent.

Materials:

-

Crude this compound

-

Test tubes (small)

-

Selection of solvents from Table 1

-

Hot plate and water bath

-

Spatula

-

Pipettes

Procedure:

-

Place approximately 20-30 mg of the crude this compound into separate small test tubes.

-

Add a few drops of a single solvent to each corresponding test tube at room temperature and observe the solubility.

-

If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent.

-

If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a hot water bath.

-

Continue adding the solvent dropwise while heating until the solid completely dissolves. Note the approximate volume of solvent used.

-

Allow the test tube to cool slowly to room temperature, and then place it in an ice bath.

-

Observe the formation of crystals. An ideal solvent will show poor solubility at room temperature, complete solubility at an elevated temperature, and significant crystal formation upon cooling.

-

Record all observations in a laboratory notebook.

Detailed Recrystallization Protocol

This protocol is based on the principles of single-solvent recrystallization. If a mixed-solvent system is identified as optimal from the screening, the procedure should be adapted accordingly by dissolving the compound in the "good" solvent first, followed by the addition of the "bad" solvent (anti-solvent) until the solution becomes turbid.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.[1]

-

Ventilation: Perform the recrystallization in a well-ventilated fume hood to avoid inhalation of solvent vapors and any fine crystalline dust of the compound.[1]

-

Hazard Information: this compound is classified as a skin, eye, and respiratory irritant. Avoid contact with skin and eyes, and do not breathe the dust.[1]

-

Handling: Handle the compound with care. In case of contact, wash the affected area thoroughly with water. If inhaled, move to fresh air. If eye contact occurs, rinse cautiously with water for several minutes.[8]

Experimental Workflow Diagram

Sources

- 1. chem.ualberta.ca [chem.ualberta.ca]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. Recrystallization [sites.pitt.edu]

- 5. researchgate.net [researchgate.net]

- 6. 4-Fluorobenzoic acid 98 456-22-4 [sigmaaldrich.com]

- 7. Cas 345-16-4,5-Fluorosalicylic acid | lookchem [lookchem.com]

- 8. people.chem.umass.edu [people.chem.umass.edu]

Troubleshooting & Optimization

Thermal stability and degradation pathways of 2,3,5-Trifluoro-4-hydroxybenzoic acid

Topic: Thermal Stability, Degradation Pathways, and Handling Protocols Document ID: TFHBA-TECH-001 Status: Active / Verified

Introduction: The Stability Paradox

Welcome to the technical support hub for 2,3,5-Trifluoro-4-hydroxybenzoic acid (CAS: 156839-10-0). As a researcher, you likely utilize this compound as a key intermediate in the synthesis of fluoroquinolone antibiotics or advanced agrochemicals.

The Core Challenge: TFHBA exhibits a "stability paradox." While the polyfluorinated ring provides metabolic resistance in final drug candidates, these same electron-withdrawing fluorine atoms destabilize the carboxyl group during synthesis, making the compound highly susceptible to thermal decarboxylation and nucleophilic attack .

This guide replaces generic advice with mechanism-based troubleshooting to ensure the integrity of your experimental workflows.

Module 1: Thermal Profile & Critical Limits

Physical Properties Dashboard

| Property | Value / Limit | Technical Note |

| Melting Point | 159–161 °C | Sharp endotherm. Broadening indicates >1% impurity (likely decarboxylated product). |

| Decarboxylation Onset | ~145 °C | Critical: Decomposition often begins before melting. Avoid holding near MP. |

| pKa (Carboxyl) | ~2.5–3.0 | Significantly more acidic than benzoic acid (pKa 4.2) due to F-atom induction. |

| Storage Condition | 2–8 °C, Inert Gas | Hygroscopic. Moisture accelerates decarboxylation by stabilizing the transition state. |

The "Thermal Danger Zone"

Do not confuse melting with stability.

-

Safe Processing Window: < 100 °C.[1]

-

Risk Zone: 120–140 °C (Slow decarboxylation over hours).

-

Rapid Failure: > 150 °C (Rapid CO₂ evolution and conversion to phenol).

Module 2: Degradation Pathways (Mechanistic Insight)

Understanding how TFHBA degrades allows you to predict impurities.

Pathway A: Thermal Decarboxylation (Primary Failure Mode)

The three fluorine atoms on the ring exert a strong electron-withdrawing effect (Inductive effect,

-

Trigger: Heat (>140°C) or strong acid catalysis.

-

Mechanism: The carboxylate proton transfers to the ring carbon (ipso position) synchronously with C-C bond cleavage.

-

Product: 2,3,5-Trifluorophenol + CO₂ (gas).

Pathway B: Oxidative Dimerization

The 4-hydroxyl group activates the ring, making it susceptible to oxidation, especially in the presence of trace metals (Fe, Cu) or light.

-

Symptom: White powder turns pink/brown.

-

Product: Quinone-like species or biphenyl dimers.

Pathway C: Hydrolytic Defluorination

Under basic conditions (pH > 10), the fluorine atoms (particularly at positions 3 and 5) are susceptible to Nucleophilic Aromatic Substitution (

-

Trigger: Aqueous bases (NaOH, KOH) at elevated temperatures.

Visualizing the Degradation Network

Figure 1: Mechanistic pathways showing the conversion of TFHBA to its primary impurities. Red path indicates the dominant thermal risk.

Module 3: Troubleshooting Guide

Scenario 1: "My yield is low and I see pressure buildup in the reactor."

-

Root Cause: Reaction temperature is too high (>120°C) or reaction time is too long. The "pressure" is CO₂ gas release.

-

Solution:

-

Lower reaction temperature by 20°C.

-

If high temp is required for the next step, use a stepwise heating profile (add reagents at low temp, then ramp quickly).

-

Vent the reactor frequently or use a reflux condenser with a gas outlet.

-

Scenario 2: "The white powder has turned pink/beige during storage."

-

Diagnosis: Oxidative degradation (Quinone formation).

-

Root Cause: Exposure to light or moisture (hygroscopic activation).

-

Solution:

-

Recrystallize from Toluene/Ethyl Acetate to remove color bodies.

-

Store in amber vials under Argon/Nitrogen.

-

Check desiccator: Ensure silica gel is active; moisture catalyzes this oxidation.

-

Scenario 3: "HPLC shows a new peak at RRT 1.2 (Late Eluter)."

-

Diagnosis: Likely the 2,3,5-Trifluorophenol impurity.

-

Confirmation: Check Mass Spec for [M-H]- = 147 (Loss of 44 amu from parent 191).

-

Solution:

-

This impurity is less polar than the acid. It can be removed via an alkaline wash (convert phenol to phenolate and acid to benzoate, but phenol pKa is ~7 vs acid ~2.5). Note: Separation is difficult; strict temperature control is better than purification.

-

Module 4: Validated Analytical Protocol (HPLC)

Do not use standard generic gradients. You must suppress the ionization of the carboxylic acid to prevent peak tailing.

Method Parameters

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Zorbax SB-C18), 4.6 x 150mm, 5µm | Standard reverse phase retention. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH (~2.0) ensures COOH is protonated (neutral) for sharp peaks. |

| Mobile Phase B | Acetonitrile (ACN) | Good solubility for fluorinated aromatics. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Wavelength | 230 nm (Primary), 270 nm (Secondary) | 230 nm captures the benzene ring absorption; 270 nm is specific to the phenol impurity. |

| Gradient | 0-5 min: 10% B (Isocratic)5-20 min: 10% -> 80% B20-25 min: 80% B | Initial hold separates highly polar hydrolytic degradants. |

Sample Preparation

-

Diluent: 50:50 Water:ACN.

-

Precaution: Inject immediately. Do not leave samples in the autosampler >24 hours at room temp; the acidic mobile phase can induce slow decarboxylation in the vial if not buffered.

References

-

Sigma-Aldrich. 4-Hydroxy-2,3,5-trifluorobenzoic acid Product Specification & MSDS. (CAS 156839-10-0). Link

-

American Laboratory. Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. (Methodology adapted for trifluoro-isomers). Link

-

National Institutes of Health (NIH). Mechanisms of PFAS Degradation in Thermal Destruction Processes. (General principles of C-F bond stability and decarboxylation). Link

-

Master Organic Chemistry. Decarboxylation of Benzoic Acids: Mechanisms and Catalysis. Link

Sources

- 1. Recent advances on PFAS degradation via thermal and nonthermal methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0431294A2 - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Validation & Comparative

A Comparative Spectroscopic Guide to Fluorinated Hydroxybenzoic Acid Isomers

Introduction

Fluorinated hydroxybenzoic acids are a pivotal class of compounds in medicinal chemistry and materials science. The introduction of a fluorine atom onto the hydroxybenzoic acid scaffold dramatically alters its physicochemical properties, including acidity (pKa), lipophilicity (logP), metabolic stability, and binding interactions with biological targets. The specific placement of the fluorine and hydroxyl groups on the aromatic ring gives rise to a fascinating array of isomers, each with a unique electronic and steric profile. For researchers in drug discovery and chemical synthesis, the ability to unequivocally identify and differentiate these isomers is paramount.

This comprehensive guide provides an in-depth comparative analysis of four key fluorinated hydroxybenzoic acid isomers using a suite of standard spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Beyond a mere presentation of data, this guide delves into the causal relationships between molecular structure and spectral output, offering insights into why these isomers behave differently under spectroscopic investigation. The experimental protocols provided herein are designed to be robust and reproducible, serving as a practical resource for laboratory work.

The four isomers under comparison are:

-

3-Fluoro-4-hydroxybenzoic acid

-

4-Fluoro-3-hydroxybenzoic acid

-

2-Fluoro-5-hydroxybenzoic acid

-

5-Fluoro-2-hydroxybenzoic acid (5-Fluorosalicylic acid)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can glean detailed information about the connectivity and chemical environment of atoms within a molecule. For fluorinated compounds, the presence of the 19F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides an additional, highly sensitive spectroscopic probe.[1]

The "Why": Understanding Substituent Effects on Chemical Shifts

The chemical shift (δ) of a nucleus is exquisitely sensitive to the electron density around it. Electron-withdrawing groups (EWGs) deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups (EDGs) shield the nucleus, shifting its signal to a lower chemical shift (upfield).

In our isomers, we have a complex interplay of competing electronic effects:

-

-COOH (Carboxylic Acid): A meta-directing electron-withdrawing group.

-

-OH (Hydroxyl): An ortho, para-directing electron-donating group.

-

-F (Fluorine): A halogen with a dual nature. It is highly electronegative and thus electron-w-ithdrawing through the sigma framework (inductive effect). However, it possesses lone pairs that can be donated into the aromatic pi-system (resonance effect), acting as an ortho, para-director.

The final chemical shift of each proton and carbon is a vector sum of these inductive and resonance effects, making NMR a superb technique for differentiating these isomers.

Experimental Protocol: NMR Analysis

Sample Preparation:

-

Weigh 5-10 mg of the fluorinated hydroxybenzoic acid isomer.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6) in a clean, dry NMR tube. DMSO-d6 is often a good choice for these compounds due to their polarity and the presence of acidic protons.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required. For routine analysis, the residual solvent peak can be used as a reference (DMSO-d6 at δH = 2.50 ppm and δC = 39.52 ppm).[2]

-

Cap the NMR tube and vortex gently to ensure complete dissolution.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquire a standard 1H NMR spectrum.

-

Acquire a proton-decoupled 13C NMR spectrum.

-

Acquire a proton-decoupled 19F NMR spectrum.

Comparative NMR Data

The following tables summarize the expected ¹H, ¹³C, and ¹⁹F NMR chemical shifts for the four isomers in DMSO-d₆. These values are compiled from various sources and predictive models and should be considered as representative.[2][3][4][5][6][7][8][9][10]

Table 1: Comparative ¹H NMR Data (DMSO-d₆, 400 MHz)

| Isomer | Aromatic Protons (δ, ppm, multiplicity, J in Hz) | -OH (δ, ppm) | -COOH (δ, ppm) |

| 3-Fluoro-4-hydroxybenzoic acid | H-2: ~7.7 (d, JHF ≈ 12), H-5: ~7.0 (t, JHH ≈ 8), H-6: ~7.6 (dd, JHH ≈ 8, JHF ≈ 2) | ~10.5 | ~12.8 |

| 4-Fluoro-3-hydroxybenzoic acid | H-2: ~7.4 (d, JHH ≈ 2), H-5: ~7.2 (t, JHH ≈ 9), H-6: ~7.5 (dd, JHH ≈ 9, JHF ≈ 2) | ~10.0 | ~12.9 |

| 2-Fluoro-5-hydroxybenzoic acid | H-3: ~7.2 (dd, JHH ≈ 9, JHF ≈ 11), H-4: ~7.0 (ddd, JHH ≈ 9, 3, JHF ≈ 3), H-6: ~7.3 (dd, JHH ≈ 3, JHF ≈ 7) | ~9.6 | ~13.2 |

| 5-Fluoro-2-hydroxybenzoic acid | H-3: ~7.0 (dd, JHH ≈ 9, JHF ≈ 9), H-4: ~7.3 (ddd, JHH ≈ 9, 3, JHF ≈ 3), H-6: ~7.5 (dd, JHH ≈ 3, JHF ≈ 8) | ~11.0 | ~13.5 |

Table 2: Comparative ¹³C NMR Data (DMSO-d₆, 100 MHz)

| Isomer | C=O | C-OH | C-F | C-COOH | Other Aromatic Carbons |

| 3-Fluoro-4-hydroxybenzoic acid | ~166.5 | ~150 (d, JCF ≈ 12) | ~152 (d, JCF ≈ 245) | ~122 | ~126 (d, JCF ≈ 2), ~124 (d, JCF ≈ 6), ~117 (d, JCF ≈ 20) |

| 4-Fluoro-3-hydroxybenzoic acid | ~166.8 | ~146 (d, JCF ≈ 10) | ~158 (d, JCF ≈ 248) | ~130 | ~118 (d, JCF ≈ 21), ~117, ~124 (d, JCF ≈ 6) |

| 2-Fluoro-5-hydroxybenzoic acid | ~165.0 | ~152 | ~155 (d, JCF ≈ 240) | ~118 (d, JCF ≈ 23) | ~120 (d, JCF ≈ 3), ~119 (d, JCF ≈ 8), ~117 (d, JCF ≈ 24) |

| 5-Fluoro-2-hydroxybenzoic acid | ~170.1 | ~156 (d, JCF ≈ 2) | ~157 (d, JCF ≈ 235) | ~112 (d, JCF ≈ 25) | ~119 (d, JCF ≈ 24), ~118 (d, JCF ≈ 8), ~114 (d, JCF ≈ 9) |

Table 3: Comparative ¹⁹F NMR Data (DMSO-d₆)

| Isomer | ¹⁹F Chemical Shift (δ, ppm) |

| 3-Fluoro-4-hydroxybenzoic acid | ~ -135 |

| 4-Fluoro-3-hydroxybenzoic acid | ~ -118 |

| 2-Fluoro-5-hydroxybenzoic acid | ~ -125 |

| 5-Fluoro-2-hydroxybenzoic acid | ~ -119 |

Analysis of NMR Data:

-

¹H NMR: The aromatic region is highly diagnostic. The number of signals, their splitting patterns (multiplicity), and the magnitude of the coupling constants (J), especially the H-F couplings, allow for unambiguous assignment. For example, the large ortho H-F coupling (around 8-12 Hz) is a key feature.

-

¹³C NMR: The large one-bond C-F coupling constant (¹JCF) of ~245 Hz is a definitive indicator of the carbon directly attached to the fluorine atom. Smaller two- and three-bond C-F couplings further aid in assigning the carbon skeleton.

-

¹⁹F NMR: The chemical shift of the fluorine nucleus is highly sensitive to its position relative to the other substituents. This provides a quick and powerful method to distinguish between the isomers.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Molecular Vibrations

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations (stretching, bending, etc.). The frequency of these vibrations is dependent on the bond strength and the masses of the atoms involved. It is an excellent technique for identifying the functional groups present in a molecule.

The "Why": Hydrogen Bonding and its Spectroscopic Signature

A key differentiating feature among the hydroxybenzoic acid isomers is the potential for intramolecular hydrogen bonding. In isomers where the hydroxyl and carboxylic acid groups are ortho to each other (e.g., 5-fluoro-2-hydroxybenzoic acid), a strong intramolecular hydrogen bond can form. This has two significant effects on the IR spectrum:

-

Broadening and Red-shifting of the O-H Stretch: The O-H stretching vibration of the carboxylic acid, which typically appears as a very broad band from 2500-3300 cm⁻¹, becomes even broader and can be shifted to lower wavenumbers due to this internal hydrogen bond.

-

Shifting of the C=O Stretch: The intramolecular hydrogen bond slightly weakens the C=O double bond of the carboxylic acid, causing its stretching frequency to shift to a lower wavenumber (a red shift) compared to isomers where this interaction is absent.

Experimental Protocol: FTIR Analysis (ATR Method)

Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Comparative FTIR Data

Table 4: Key Comparative FTIR Absorption Bands (cm⁻¹)

| Vibrational Mode | 3-Fluoro-4-hydroxy / 4-Fluoro-3-hydroxy | 2-Fluoro-5-hydroxy / 5-Fluoro-2-hydroxy | Rationale for Difference |

| O-H Stretch (Carboxylic Acid) | Broad, ~3300-2500 | Very broad, shifted to lower wavenumbers | Intramolecular H-bonding in ortho isomers |

| O-H Stretch (Phenolic) | Sharper, ~3600-3200 | Often obscured by broad COOH stretch | Intramolecular H-bonding in ortho isomers |

| C=O Stretch (Carboxylic Acid) | ~1700-1680 | ~1670-1650 | Intramolecular H-bonding weakens C=O bond |

| C-F Stretch | ~1250-1100 | ~1250-1100 | Position is generally consistent |

| Aromatic C=C Stretch | ~1600-1450 | ~1600-1450 | Substitution pattern influences exact positions |

Analysis of FTIR Data: The most striking difference is observed in the spectra of the ortho-substituted isomers (2-fluoro-5-hydroxy and 5-fluoro-2-hydroxybenzoic acids) due to the strong intramolecular hydrogen bond. The significant broadening and red-shifting of the O-H and C=O stretching bands are hallmark indicators of this interaction, making FTIR a rapid and effective method for distinguishing them from the meta- and para-substituted counterparts.[11][12][13][14]

Mass Spectrometry (MS): Probing Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound with high accuracy and offers structural information based on its fragmentation pattern. Electron Ionization (EI) is a common technique that uses a high-energy electron beam to ionize the sample, often causing extensive and reproducible fragmentation.

The "Why": The "Ortho Effect" and Positional Fragmentation

The fragmentation of substituted benzoic acids under EI-MS is highly dependent on the relative positions of the substituents. A well-documented phenomenon known as the "ortho effect" can lead to unique fragmentation pathways for ortho-substituted isomers that are not observed for their meta and para counterparts.[15][16][17][18] This effect is driven by the proximity of the two substituents, which allows for intramolecular reactions and rearrangements within the molecular ion.

For ortho-hydroxybenzoic acids (salicylic acid derivatives), a characteristic fragmentation pathway involves the loss of a water molecule (H₂O) from the molecular ion, a process that is much less favorable for the meta and para isomers. This occurs through an intramolecular rearrangement where the acidic proton of the carboxylic acid is transferred to the ortho-hydroxyl group, followed by the elimination of water.

Experimental Protocol: GC-MS Analysis

For volatile or semi-volatile compounds like fluorinated hydroxybenzoic acids (often after derivatization), Gas Chromatography-Mass Spectrometry (GC-MS) is a common approach.

Sample Preparation (with Derivatization):

-

Dissolve a small amount of the sample (~1 mg) in a suitable solvent (e.g., pyridine or acetonitrile).

-

Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the acidic protons of the -OH and -COOH groups into less polar and more volatile trimethylsilyl (TMS) ethers and esters.

-

Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

Data Acquisition (GC-MS):

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

The sample is separated on a GC column and then introduced into the mass spectrometer.

-

Acquire mass spectra using Electron Ionization (EI) at 70 eV.

By systematically applying NMR, FTIR, MS, and UV-Vis spectroscopy, researchers can confidently distinguish between the various isomers of fluorinated hydroxybenzoic acid. NMR provides the definitive connectivity map, FTIR quickly identifies key functional group interactions like intramolecular hydrogen bonding, Mass Spectrometry confirms the molecular weight and reveals position-specific fragmentation, and UV-Vis offers insights into the conjugated electronic system. Together, they form a robust analytical toolkit for any scientist working with these valuable and versatile molecules.

References

-

Fal'ko, V. S., & Galkin, E. G. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry, 51(9), 735–747. [Link]

-

Nikiforov, S. M., et al. (2016). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PMC. [Link]

-

Elguero, J., et al. (2014). A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. Magnetic Resonance in Chemistry, 52(10), 579-586. [Link]

-

Galkin, E. G., & Fal'ko, V. S. (2016). “Ortho effects” in the mass spectra of derivatives of hydroxy-, mercapto and aminobenzenecarboxylic acids. ResearchGate. [Link]

-

PubMed. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. [Link]

-

Sanz, D., et al. (2004). 13 C NMR chemical shifts (ppm) and 13 C-19 F coupling constants (Hz) in DMSO-d 6. Magnetic Resonance in Chemistry, 42(2), 144-149. [Link]

-

Royal Society of Chemistry. (2018). Supplementary information for A 19F-MRI probe for the detection of Fe(II) ions in an aqueous system. [Link]

-

Hassan, H. S., et al. (2018). Complete assignment of 1H, 13C and 19F NMR spectra of (2E)-N,N'-dibenzyl-N,N'-bis(4-fluorobenzyl)but-2-enediamide. Magnetic Resonance in Chemistry, 56(7), 645-651. [Link]

-

Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

-

Scribd. (2020). FT-IR Spectrum Table. [Link]

-

Royal Society of Chemistry. (2017). Supplementary Information. [Link]

-

Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-